molecular formula C9H6Br2N2 B15250538 4,6-Dibromoquinolin-2-amine

4,6-Dibromoquinolin-2-amine

Cat. No.: B15250538
M. Wt: 301.96 g/mol
InChI Key: SQMYTQJPKONARG-UHFFFAOYSA-N
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Description

4,6-Dibromoquinolin-2-amine (CAS: 1935924-83-6) is a brominated quinoline derivative characterized by bromine substituents at the 4- and 6-positions and an amine group at the 2-position of the quinoline core. Its molecular formula is C₉H₆Br₂N₂, with a molecular weight of 298.97 g/mol. This compound is primarily utilized in organic synthesis and materials science, particularly as a precursor for cross-coupling reactions and functionalized heterocycles .

Properties

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

4,6-dibromoquinolin-2-amine

InChI

InChI=1S/C9H6Br2N2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

SQMYTQJPKONARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromoquinolin-2-amine typically involves the bromination of quinolin-2-amine. One common method is the electrophilic aromatic substitution reaction, where quinolin-2-amine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods: Industrial production of 4,6-Dibromoquinolin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromoquinolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation and Reduction: Products include quinoline N-oxides or reduced quinoline derivatives.

    Coupling Reactions: Products include biaryl compounds or other complex structures.

Scientific Research Applications

4,6-Dibromoquinolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dibromoquinolin-2-amine involves its interaction with specific molecular targets. The bromine atoms enhance its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

4,6-Diphenylpyrimidin-2-amine (CAS: 40230-24-8)

  • Core Structure : Pyrimidine ring with phenyl groups at 4- and 6-positions and an amine at the 2-position.
  • Molecular Formula : C₁₆H₁₃N₃.
  • Molecular Weight : 247.30 g/mol.
  • Applications: Used in pharmaceutical research and as a ligand in coordination chemistry.

4,6-Dimethoxy-2-pyrimidinamine (CAS: 36315-01-2)

  • Core Structure : Pyrimidine ring with methoxy groups at 4- and 6-positions and an amine at the 2-position.
  • Molecular Formula : C₆H₉N₃O₂.
  • Molecular Weight : 155.15 g/mol.
  • Applications : Serves as a building block in agrochemical and medicinal chemistry due to its electron-rich aromatic system .

4,6-Dibromoquinoline-3-carbonitrile (CAS: 1260835-82-2)

  • Core Structure: Quinoline with bromine at 4- and 6-positions and a cyano group at the 3-position.
  • Molecular Formula : C₁₀H₅Br₂N₂.
  • Molecular Weight : 309.97 g/mol.
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions to synthesize fluorescent dyes and optoelectronic materials .

Physicochemical Properties and Reactivity

Compound Substituents Molecular Weight (g/mol) LogP* Key Reactivity
4,6-Dibromoquinolin-2-amine Br (4,6), NH₂ (2) 298.97 3.2 Bromine atoms enable cross-coupling; amine group facilitates functionalization
4,6-Diphenylpyrimidin-2-amine Ph (4,6), NH₂ (2) 247.30 4.1 Phenyl groups enhance π-stacking; used in ligand design
4,6-Dimethoxy-2-pyrimidinamine OMe (4,6), NH₂ (2) 155.15 0.8 Methoxy groups improve solubility; mild electrophilic reactivity
4,6-Dibromoquinoline-3-carbonitrile Br (4,6), CN (3) 309.97 2.9 Cyano group stabilizes intermediates; bromine supports coupling reactions

*Predicted using fragment-based methods.

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